Cas no 7486-92-2 (4-(Propan-2-yl)azetidin-2-one)

4-(Propan-2-yl)azetidin-2-one is a β-lactam derivative featuring an isopropyl substituent at the 4-position of the azetidin-2-one ring. This structural motif is of significant interest in medicinal chemistry due to its potential as a precursor for β-lactam antibiotics and other biologically active compounds. The isopropyl group enhances steric and electronic properties, potentially improving stability and reactivity in synthetic applications. Its rigid β-lactam core is advantageous for designing enzyme inhibitors and exploring structure-activity relationships. The compound's well-defined stereochemistry and functional group compatibility make it a versatile intermediate for pharmaceutical research and fine chemical synthesis. Proper handling is required due to the reactivity of the β-lactam ring.
4-(Propan-2-yl)azetidin-2-one structure
4-(Propan-2-yl)azetidin-2-one structure
Product Name:4-(Propan-2-yl)azetidin-2-one
CAS No:7486-92-2
MF:C6H11NO
MW:113.157641649246
MDL:MFCD06217522
CID:980509
PubChem ID:13741595
Update Time:2025-07-23

4-(Propan-2-yl)azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-Isopropyl-2-azetidinone
    • 4-propan-2-ylazetidin-2-one
    • 4-Isopropyl-azetidin-2-on
    • 4-isopropylazetidin-2-one
    • 4-isopropyl-azetidin-2-one
    • 4-Isopropyl-azetidinon-(2)
    • AGN-PC-00NSEL
    • 4-(propan-2-yl)azetidin-2-one
    • (+/-)-4-isopropylazetidin-2-one
    • 4-Isopropylazetidine-2-one
    • DTXSID20548176
    • DA-39277
    • AKOS006293584
    • SCHEMBL14028664
    • TS-7317
    • CS-0185257
    • P18338
    • 7486-92-2
    • EN300-1251052
    • Z1198168175
    • MFCD06217522
    • SB52172
    • 4-(Propan-2-yl)azetidin-2-one
    • MDL: MFCD06217522
    • Inchi: 1S/C6H11NO/c1-4(2)5-3-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)
    • InChI Key: UMECPVGLNIYFEO-UHFFFAOYSA-N
    • SMILES: O=C1CC(C(C)C)N1

Computed Properties

  • Exact Mass: 113.084063974g/mol
  • Monoisotopic Mass: 113.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1
  • XLogP3: 0.6

4-(Propan-2-yl)azetidin-2-one Pricemore >>

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Additional information on 4-(Propan-2-yl)azetidin-2-one

Comprehensive Overview of 4-(Propan-2-yl)azetidin-2-one (CAS No. 7486-92-2): Properties, Applications, and Industry Insights

The compound 4-(Propan-2-yl)azetidin-2-one (CAS No. 7486-92-2) is a specialized azetidinone derivative with significant relevance in pharmaceutical and organic synthesis. Its unique beta-lactam structure has garnered attention for its potential in drug development, particularly in the design of novel antibiotics and enzyme inhibitors. This article delves into its molecular characteristics, synthetic pathways, and emerging applications while addressing frequently searched queries such as "azetidinone derivatives in drug discovery" and "synthesis of 4-substituted azetidin-2-ones."

Chemically, 4-(Propan-2-yl)azetidin-2-one features a four-membered heterocyclic ring with a carbonyl group at the 2-position and an isopropyl substituent at the 4-position. This configuration contributes to its steric and electronic properties, making it a valuable intermediate in medicinal chemistry. Researchers often explore its reactivity in ring-opening reactions or as a precursor for N-functionalized azetidines, topics frequently searched in academic databases. The compound’s stability under various conditions is also a subject of interest, as highlighted by queries like "thermal stability of azetidinone derivatives."

In pharmaceutical applications, 4-(Propan-2-yl)azetidin-2-one is investigated for its role in bioactive molecule design. Its structural similarity to penicillin’s beta-lactam core has prompted studies on its antimicrobial potential, aligning with trending searches such as "non-penicillin beta-lactam antibiotics." Additionally, its utility in peptide mimetics and protease inhibitors is a growing area of research, reflecting industry demand for targeted therapies.

Synthetic methodologies for 7486-92-2 often involve [2+2] cycloaddition or intramolecular amidation techniques. Recent advancements in catalytic asymmetric synthesis have improved yields and enantioselectivity, addressing common search terms like "green synthesis of azetidinones." Environmental considerations are also prominent, with queries such as "sustainable production of heterocyclic compounds" driving innovation in this field.

From an industrial perspective, the scalability of 4-(Propan-2-yl)azetidin-2-one production is critical. Manufacturers prioritize cost-effective routes and high-purity batches, topics frequently explored in patent literature. The compound’s compatibility with continuous flow chemistry systems further enhances its appeal, as seen in searches for "flow synthesis of small heterocycles."

In summary, 4-(Propan-2-yl)azetidin-2-one (CAS No. 7486-92-2) exemplifies the intersection of structural innovation and practical utility in modern chemistry. Its applications span drug discovery, material science, and beyond, resonating with both academic and industrial audiences. By addressing key search trends and highlighting its multidisciplinary relevance, this overview underscores the compound’s enduring significance in scientific advancement.

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